4-Phenyl-3-buten-2-one

Catalog No.
S8090787
CAS No.
M.F
C10H10O
M. Wt
146.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Phenyl-3-buten-2-one

Product Name

4-Phenyl-3-buten-2-one

IUPAC Name

4-phenylbut-3-en-2-one

Molecular Formula

C10H10O

Molecular Weight

146.19 g/mol

InChI

InChI=1S/C10H10O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-8H,1H3

InChI Key

BWHOZHOGCMHOBV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=CC1=CC=CC=C1

4-Phenyl-3-buten-2-one is a natural product found in Polygala senega and Basella alba with data available.
  • Organic Synthesis

    Due to its functional groups (a phenyl ring, a conjugated enone system), 4-Phenyl-3-buten-2-one might serve as a starting material for further organic synthesis. Its reactivity could be valuable in the construction of more complex molecules ().

  • Bioorganic Chemistry

    The presence of a ketone and a conjugated double bond system makes 4-Phenyl-3-buten-2-one a potential candidate for studies in bioorganic chemistry. These functionalities can participate in various biological processes, and researchers might investigate its interactions with enzymes or other biomolecules. However, more research is needed to confirm this.

4-Phenyl-3-buten-2-one is an organic compound with the molecular formula C10H10OC_{10}H_{10}O and a molecular weight of approximately 146.19 g/mol. It is characterized by its structure, which features a phenyl group attached to a butenone moiety, making it a member of the α,β-unsaturated ketones family. The compound is also known by several other names, including trans-benzalacetone and trans-benzylideneacetone. Its chemical structure can be represented as follows:

  • IUPAC Name: (E)-4-phenylbut-3-en-2-one
  • CAS Registry Number: 122-57-6

This compound is notable for its applications in organic synthesis and its biological activity, particularly in medicinal chemistry.

Due to its reactive double bond and carbonyl group. Some significant reactions include:

  • Condensation Reactions: It can undergo condensation with amines to form Mannich bases, which are useful intermediates in organic synthesis .
  • Hydrogenation: The compound can be hydrogenated to yield saturated ketones, altering its reactivity and properties .
  • Nucleophilic Addition: The carbonyl carbon is susceptible to nucleophilic attack, allowing for the formation of various derivatives through reactions with nucleophiles such as alcohols and thiols .

4-Phenyl-3-buten-2-one exhibits notable biological activities, which have garnered interest in medicinal chemistry:

  • Antimicrobial Properties: Studies have indicated that this compound possesses antimicrobial activity against various bacterial strains .
  • Antioxidant Activity: It has been shown to exhibit antioxidant properties, which may contribute to its potential therapeutic effects .
  • Cytotoxicity: Research suggests that 4-phenyl-3-buten-2-one may induce cytotoxic effects in certain cancer cell lines, indicating potential applications in cancer therapy .

The synthesis of 4-phenyl-3-buten-2-one can be achieved through several methods:

  • Reaction of Styrene with Acetic Anhydride:
    • This method involves the reaction of styrene with acetic anhydride in the presence of zeolite catalysts such as HBeta or HZSM-12 at elevated temperatures (120–130 °C) to yield high selectivity for the desired product .
  • Enzymatic Reduction:
    • Enzymatic methods have been explored where 4-phenyl-3-butyne is reduced using specific reductases in the presence of nicotinamide adenine dinucleotide phosphate (NADPH) under controlled conditions .
  • Other Synthetic Routes:
    • Additional synthetic routes include the use of mesoporous aluminosilicates as catalysts for improved yields and selectivity during the reaction process .

4-Phenyl-3-buten-2-one finds utility in various fields:

  • Organic Synthesis:
    • It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Flavoring and Fragrance:
    • The compound is used in the production of flavoring agents and fragrances due to its pleasant aromatic properties.
  • Research:
    • It is used in studies exploring its biological activities and potential therapeutic applications.

Interaction studies involving 4-phenyl-3-buten-2-one reveal its potential as a lead compound for further development:

  • Reactivity with Amines:
    • The compound reacts readily with various amines to form Mannich bases, which are valuable in synthesizing more complex molecules .
  • Biological Interactions:
    • Investigations into its interactions with biomolecules have shown promise for developing new antimicrobial agents or anticancer drugs based on its structure and reactivity .

Several compounds share structural similarities with 4-phenyl-3-buten-2-one, each exhibiting unique properties:

Compound NameStructure TypeKey Features
Benzalacetoneα,β-unsaturated ketoneSimilar reactivity; used as a flavoring agent
4-HydroxyphenylbutenoneHydroxy-substituted ketoneExhibits enhanced biological activity
1,3-DiphenylpropenoneDiaryl-substituted ketoneUnique reactivity patterns; used in organic synthesis
StyrylketoneUnsaturated ketoneUsed in polymer chemistry

These compounds are similar due to their structural frameworks but differ significantly in their reactivity, biological activities, and applications.

XLogP3

2.1

Hydrogen Bond Acceptor Count

1

Exact Mass

146.073164938 g/mol

Monoisotopic Mass

146.073164938 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-28-2023

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